H-L-Hyp-pna hcl

Descripción general

Descripción

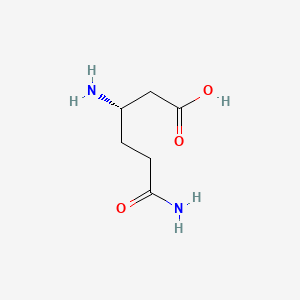

H-L-Hyp-pna hcl, also known as trans-L-Hydroxyproline p-nitroanilide hydrochloride, is a chemical compound with the molecular formula C11H13N3O4*HCl . Its molecular weight is 287.7 g/mol .

Synthesis Analysis

The synthesis of trans-3-hydroxy-L-proline, a component of H-L-Hyp-pna hcl, has been achieved through a multi-enzymatic cascade reaction using L-arginine as a starting substrate . The process involves L-arginine 3-hydroxylase, arginase, and ornithine cyclodeaminase . In another study, peptide nucleic acids (PNAs) were synthesized using a unique Cysteine-2-Cyanoisonicotinamide (Cys-CINA) click chemistry .

Molecular Structure Analysis

The molecular structure of H-L-Hyp-pna hcl is characterized by its molecular formula C11H14ClN3O4 .

Chemical Reactions Analysis

Hydroxyproline (Hyp), a component of H-L-Hyp-pna hcl, is an imino acid posttranslationally formed by sequence-specific hydroxylases in the repeating collagen Gly-Xaa-Yaa triad present in all collagen types of all species . In another study, the reaction between peptide nucleic acids (PNAs) and lipase was found to be exothermic .

Aplicaciones Científicas De Investigación

Fluorescent in Situ Hybridization (FISH)

H-L-Hyp-pna hcl can be used in Fluorescent in Situ Hybridization (FISH) . FISH is a method where the use of novel nucleic acid monomers like H-L-Hyp-pna hcl might be crucial to the success of the analysis . FISH probes should have high binding affinity towards their complementary strands and discriminate effectively the noncomplementary strands .

Mismatch Discrimination

H-L-Hyp-pna hcl can be used for Mismatch Discrimination . This is important in FISH, where the probes need to successfully detect the complementary target and discriminate the mismatched base pairs .

Microbial Identification

H-L-Hyp-pna hcl can be used for Microbial Identification . FISH is a very sensitive and specific method for microbial identification in clinical, industrial, and environmental samples . The use of H-L-Hyp-pna hcl can improve the robustness of this method .

Bacterial DNA Detection

H-L-Hyp-pna hcl can be used for Bacterial DNA Detection . Peptide nucleic acid (PNA) openers have the unique ability to invade double-stranded DNA with high efficiency and sequence specificity, making it possible to detect short, single-copy bacterial DNA sequences .

Rolling Circle Amplification (RCA)

H-L-Hyp-pna hcl can be used in Rolling Circle Amplification (RCA) . The assembled complex of PNA openers and a circularizable oligonucleotide probe serves as a template for RCA .

Fluorescence Microscopy

H-L-Hyp-pna hcl can be used in Fluorescence Microscopy . The amplicon obtained from RCA is decorated with short, single-stranded DNA probes carrying fluorophores and detected via fluorescence microscopy .

These are just a few of the many potential applications of H-L-Hyp-pna hcl in scientific research. Each of these applications has its own unique benefits and challenges, and further research is needed to fully realize the potential of this compound.

Direcciones Futuras

While the future directions of H-L-Hyp-pna hcl are not explicitly mentioned in the retrieved sources, it’s worth noting that the development and application of chemical compounds like H-L-Hyp-pna hcl often depend on ongoing research and advancements in related fields. For instance, the variant-type of HCL (HCL-V) is usually less sensitive to PNA. Chemo-immunotherapy using PNA and rituximab ®, BRAF, MEK, or Bruton Tyrosine Kinase (BTK) inhibitors may be used .

Mecanismo De Acción

Target of Action

H-L-Hyp-pna hcl, also known as trans-L-Hydroxyproline p-nitroanilide hydrochloride , is a complex compoundIt’s worth noting that hydroxyproline, a component of this compound, is known to play a significant role in collagen stability .

Mode of Action

Hydroxyproline, a component of this compound, is formed from the post-translational hydroxylation of proteins, primarily collagen . This process is crucial for the structural and physiological significance of connective tissue .

Biochemical Pathways

Hydroxyproline, a component of H-L-Hyp-pna hcl, is involved in various metabolic and physiological pathways in cells and diseases . In animals, most of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway, and trans-3-hydroxy-L-proline is degraded via the trans-3-hydroxy-L-proline dehydratase pathway to ornithine and glutamate . These processes help conserve dietary and endogenously synthesized proline and arginine .

Pharmacokinetics

It’s known that hydroxyproline, a component of this compound, is highly abundant in collagen, which accounts for about one-third of body proteins in humans and other animals . In animals, most of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine, thereby conserving dietary and endogenously synthesized proline .

Result of Action

Hydroxyproline, a component of this compound, plays an important role in regulating phosphorylation and catalytic activation as well as cell signaling in animal cells . These biochemical events contribute to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes, and survival .

Action Environment

It’s known that hydroxyproline, a component of this compound, can scavenge reactive oxygen species . This suggests that the compound’s action, efficacy, and stability might be influenced by environmental factors such as oxidative stress.

Propiedades

IUPAC Name |

(2S,4R)-4-hydroxy-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4.ClH/c15-9-5-10(12-6-9)11(16)13-7-1-3-8(4-2-7)14(17)18;/h1-4,9-10,12,15H,5-6H2,(H,13,16);1H/t9-,10+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSPCYYVOIQRAM-UXQCFNEQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-L-Hyp-pna hcl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7S,8Ar)-octahydropyrrolo[1,2-a]piperazin-7-ol oxalic acid](/img/structure/B3115916.png)

![5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine](/img/structure/B3115966.png)

![2-(Benzo[d]isothiazol-3-ylamino)ethanol](/img/structure/B3115981.png)

![Thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3116000.png)